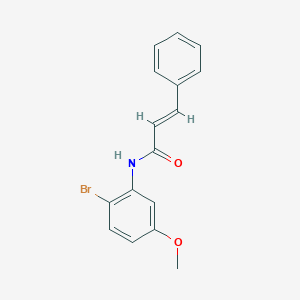

N-(2-Bromo-5-methoxyphenyl)-3-phenylprop-2-enamide

Description

N-(2-Bromo-5-methoxyphenyl)-3-phenylprop-2-enamide is a synthetic cinnamanilide derivative characterized by a cinnamoyl backbone linked to a substituted anilide ring. The compound features a bromine atom at the ortho (C2) position and a methoxy group at the para (C5) position on the anilide ring. The compound’s activity and physicochemical properties can be inferred through comparisons with closely related derivatives .

Properties

IUPAC Name |

(E)-N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2/c1-20-13-8-9-14(17)15(11-13)18-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHBITGOGYSQDM-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)Br)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-methoxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-bromo-5-methoxyaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-methoxyphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to form the corresponding saturated amide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylprop-2-enamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated amides.

Scientific Research Applications

N-(2-Bromo-5-methoxyphenyl)-3-phenylprop-2-enamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-methoxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Anti-Inflammatory Activity

- (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide (Compound 12) : Demonstrated potent NF-κB inhibition (comparable to prednisone at 2 µM) and reduced TNF-α levels. Di-substitution at C2 and C6 with bromine atoms enhances anti-inflammatory efficacy while minimizing cytotoxicity .

- (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 17) : Exhibited IC50 = 2.17 µM against NF-κB activation. The combination of C2-Cl and C5-CF3 substitutions provides a balance of lipophilicity and steric bulk .

- Target Compound (N-(2-Bromo-5-methoxyphenyl)-...) : The C2-Br and C5-OCH3 substituents mimic the di-substitution pattern seen in active anti-inflammatory analogs. Methoxy, being less electron-withdrawing than CF3 or Cl, may reduce cytotoxicity but could also lower potency compared to Compound 17 .

Antimicrobial Activity

- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : Showed MIC = 25.9 µM against MRSA, outperforming ampicillin (MIC = 45.8 µM). Meta- and para-substitutions with electron-withdrawing groups (F, CF3) enhance antimicrobial activity .

- (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide : MIC = 27.38 µM against Mycobacterium tuberculosis. Di-chloro substitution at C3 and C5 positions is optimal for antitubercular activity .

- Target Compound : The absence of meta-substitutions (e.g., Cl, CF3) may limit its antimicrobial efficacy compared to these analogs. However, the C2-Br group could contribute to moderate activity against Gram-positive bacteria .

Antimalarial Activity

- (2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide (Compound 24) : IC50 = 0.58 µM against Plasmodium falciparum. Bromine and chlorine at C4 and C2 positions are critical for high antiplasmodial activity .

- Target Compound : The C2-Br and C5-OCH3 substitution pattern differs from Compound 24, likely resulting in reduced antimalarial potency due to the lack of a para-halogen and the presence of a polar methoxy group .

Physicochemical and ADMET Properties

Substituents significantly influence lipophilicity (logP) and cytotoxicity:

*Estimated logP based on methoxy’s polarity reducing lipophilicity compared to halogens .

- Cytotoxicity : Di-substitution at C3,4 or C3,5 with Cl/CF3 groups (e.g., Compounds 10, 11, 13) leads to IC50 = 2.17–6.28 µM, rendering them too toxic for therapeutic use . The target compound’s C5-OCH3 group likely avoids this issue.

Structure-Activity Relationships (SAR)

- Anti-inflammatory: Optimal activity requires di-substitution at C2,5 or C2,6 with bulky, lipophilic groups (Br, CF3). Planar configurations are less active than non-planar ones induced by steric hindrance .

- Antimicrobial : Meta-substitutions with electron-withdrawing groups (Cl, CF3) enhance activity. Para-methoxy is less effective than para-halogens .

- Antimalarial : Para-bromo or chloro substitutions are critical for high potency .

Biological Activity

N-(2-Bromo-5-methoxyphenyl)-3-phenylprop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, which contribute to its reactivity and biological interactions. Its molecular formula is CHBrNO, and it is classified as a cinnamamide derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine and methoxy groups enhance its binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of key biological pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, impacting cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, influencing signaling cascades associated with cancer progression and inflammation.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Anticancer Activity

Studies suggest that this compound may possess anticancer properties. It has been shown to inhibit tumor cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and disrupting the cell cycle.

Antimicrobial Properties

Preliminary investigations have indicated potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Study 1: Anticancer Activity Evaluation

A study assessed the cytotoxic effects of this compound on human cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results demonstrated significant cytotoxicity with IC values indicating effective inhibition of cell growth (Table 1).

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction |

| HT-29 | 12.8 | Cell cycle arrest |

Study 2: Antimicrobial Activity Assessment

In another study, the compound was tested against several bacterial strains. The results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria (Table 2).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. What are the established synthetic routes for N-(2-Bromo-5-methoxyphenyl)-3-phenylprop-2-enamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Acylation : React 2-bromo-5-methoxyaniline with cinnamoyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).

Microwave-assisted coupling : For improved efficiency, microwave irradiation (e.g., 100–120°C, 30 min) can enhance reaction rates and reduce byproducts .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product.

- Key Quality Control : Monitor reactions via TLC and confirm purity (>95%) using HPLC. Structural validation requires , , and HRMS .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- ^1 \text{H NMR: Identify protons on the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and the enamide double bond (δ ~6.5–7.0 ppm, ) .

- IR : Confirm amide C=O stretch (~1650–1680 cm) and aromatic C-Br (~600 cm).

- Crystallography : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELX for structure refinement and ORTEP-3 for graphical representation of bond lengths/angles .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the antimalarial efficacy of this compound analogs?

- Methodological Answer :

- SAR Analysis :

- Lipophilicity : Measure log values via reverse-phase HPLC. Optimal log (~3.5–4.0) correlates with membrane permeability and target binding .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Data Harmonization :

Standardize Assays : Use identical parasite strains (e.g., P. falciparum 3D7) and cell lines (e.g., THP1-Blue™ NF-κB for cytotoxicity) .

Control Variables : Normalize data to reference compounds (e.g., chloroquine for antimalarial studies).

Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers and confounding factors (e.g., solvent effects, incubation time) .

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., Plasmodium enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to Pf DHFR (dihydrofolate reductase). Key interactions include:

- Hydrogen bonding between the amide C=O and Arg.

- π-π stacking of the phenyl ring with Phe.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .

Experimental Design & Data Analysis

Q. How can microwave-assisted synthesis improve the scalability of this compound?

- Methodological Answer :

- Protocol :

Mix precursors in DMF with catalytic KCO.

Irradiate at 150 W, 120°C, for 20 min.

- Advantages : 80% yield improvement vs. conventional heating, reduced reaction time (30 min vs. 12 h) .

Q. What analytical techniques resolve stereochemical ambiguities in the enamide moiety?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity between the β-proton (enamide) and aromatic protons to confirm E-configuration.

- X-ray Crystallography : Resolve absolute configuration; compare experimental/theoretical PXRD patterns for polymorph identification .

Critical Data Interpretation

Q. How does the bromo-methoxy substitution pattern influence cytotoxicity profiles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.